![molecular formula C12H18N4O B15113730 N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B15113730.png)
N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide is a synthetic compound that features a pyrrolidine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method includes the reaction of N-methylpyrrolidine with 4-methylpyrimidine-2-amine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows for efficient binding to these targets, while the pyrimidine moiety can interact with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(4-methylpyrimidin-2-yl)piperidin-3-amine hydrochloride
- N-methyl-1-(pyridin-2-yl)methanamine
Uniqueness
N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of a pyrrolidine ring and a pyrimidine moiety, which provides distinct pharmacological properties. The presence of both these functional groups allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C12H18N4O/c1-9-4-6-13-12(14-9)16-7-5-11(8-16)15(3)10(2)17/h4,6,11H,5,7-8H2,1-3H3 |
InChI Key |
YREHABQNYIKEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.